molecular formula C15H18N2O5 B1411598 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955514-48-3

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B1411598
CAS No.: 1955514-48-3
M. Wt: 306.31 g/mol
InChI Key: QNKFCQQQRFQOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a complex organic compound with the molecular formula C15H18N2O5 It is characterized by the presence of an imidazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazolidinone intermediate is reacted with a methoxyphenyl ethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Scientific Research Applications

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can be compared with other similar compounds, such as:

    3-{1-[2-(2-Hydroxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-{1-[2-(2-Chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid:

    3-{1-[2-(2-Nitrophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid: The nitro group introduces additional reactivity, making this compound useful in different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-22-12-5-3-2-4-10(12)8-9-17-14(20)11(16-15(17)21)6-7-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCQQQRFQOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 4
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 5
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 6
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.